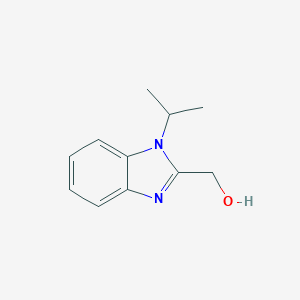

(1-Isopropyl-1H-benzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

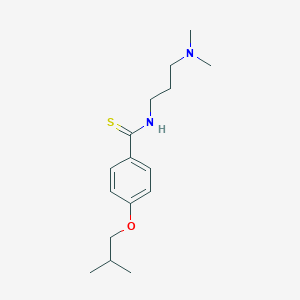

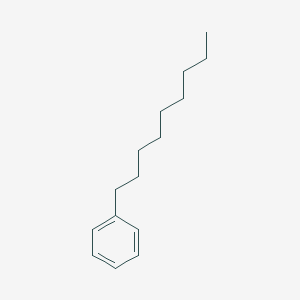

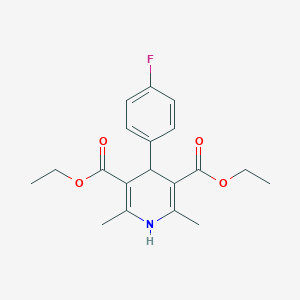

“(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic organic compound . The compound is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .

Synthesis Analysis

The synthesis of “(1-Isopropyl-1H-benzimidazol-2-yl)methanol” involves the condensation of O-phenylenediamine with different carboxylic acid derivatives . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .

Molecular Structure Analysis

The molecular structure of “(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is characterized by the presence of a benzimidazole ring, an isopropyl group, and a methanol group . The molecular weight of the compound is 190.24 .

Physical And Chemical Properties Analysis

“(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is a solid compound . It has a molecular weight of 190.24 . The compound has a boiling point of 352.2ºC at 760 mmHg and a flash point of 166.8ºC . Its density is 1.16g/cm³ .

Scientific Research Applications

Chemical and Biological Applications

The research landscape surrounding (1-Isopropyl-1H-benzimidazol-2-yl)methanol is rich and diverse, touching upon various branches of chemistry and biology. This compound, belonging to the benzimidazole family, is part of a broader group of chemicals that have been extensively studied for their unique chemical properties and potential applications in different scientific fields.

Chemistry of Benzimidazoles

The benzimidazole derivatives, including compounds similar to (1-Isopropyl-1H-benzimidazol-2-yl)methanol, have been reviewed for their fascinating variability in chemistry and properties. These compounds have shown a wide range of applications due to their versatile chemical structures, which allow for the preparation of free organic compounds, their protonated/deprotonated forms, and complex compounds with various ligands. The spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities of these compounds suggest potential areas of interest for future investigations, especially in unknown analogs (Boča, Jameson, & Linert, 2011).

Biological Interactions

Another area of research focuses on benzimidazole derivatives, such as (1-Isopropyl-1H-benzimidazol-2-yl)methanol, for their interaction with DNA, particularly in binding to the minor groove of double-stranded B-DNA. This interaction is crucial for understanding the compound's role in biological systems and its potential use in medicinal chemistry, where derivatives are explored for their antimicrobial, antiviral, and other pharmacological activities (Issar & Kakkar, 2013).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives has been a significant area of research. These compounds have been explored for various pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and central nervous system activities. The diversity in the biological activity of benzimidazole derivatives highlights their importance in drug discovery and the development of new therapeutic agents (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action in Fungicides and Anticancer Research

Benzimidazole fungicides and their mechanism of action have been extensively reviewed, revealing their role as specific inhibitors of microtubule assembly. This function is achieved through binding to tubulin, which is crucial for understanding the compound's biological impact and its experimental use in cancer chemotherapy (Davidse, 1986).

Safety and Hazards

properties

IUPAC Name |

(1-propan-2-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXQWUGHKOHMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353842 |

Source

|

| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

305347-19-7 |

Source

|

| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)